[2-(4-Fluoro-phenyl)-ethyl]-hydrazine
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Overview
Description
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine is an organic compound that features a hydrazine functional group attached to a 4-fluorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine typically involves the reaction of 2-(4-fluorophenyl)ethylamine with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2-(4-Fluorophenyl)ethylamine+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: A precursor in the synthesis of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine.
4-Fluorophenylhydrazine: Another hydrazine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of both the hydrazine group and the 4-fluorophenyl ethyl moiety, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)ethylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPIDYGFBLVMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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